(2R)-2-propyloctanenitrile
Description
(2R)-2-propyloctanenitrile is an organic compound with the molecular formula C11H21N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkyl chain
Properties
CAS No. |
807362-99-8 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2R)-2-propyloctanenitrile |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-9-11(10-12)8-4-2/h11H,3-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JBUQQOGINNIJKP-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C#N |
Canonical SMILES |
CCCCCCC(CCC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-propyloctanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source. One common method is the nucleophilic substitution reaction where 2-propyloctyl bromide reacts with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-propyloctanenitrile may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques like distillation and crystallization ensures the production of high-purity (2R)-2-propyloctanenitrile.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-propyloctanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
1. Pesticide Development:
The unique structure of (2R)-2-propyloctanenitrile positions it as a candidate for developing novel agrochemicals. Nitriles are known to exhibit herbicidal properties; thus, derivatives of this compound could be synthesized to enhance efficacy against specific pests or weeds . Research into similar compounds has shown that modifications can lead to increased potency and selectivity, making them valuable in integrated pest management strategies.
2. Plant Growth Regulators:
In addition to pesticide applications, (2R)-2-propyloctanenitrile may also be explored as a plant growth regulator. Compounds with nitrile functionalities have been associated with modulating plant growth responses, potentially influencing hormone levels or stress responses in plants . This application could be particularly beneficial in agricultural practices aiming for sustainable crop production.
Materials Science Applications
1. Polymer Chemistry:
(2R)-2-propyloctanenitrile can serve as a monomer or co-monomer in polymer synthesis. The introduction of nitrile groups into polymer chains can enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers derived from nitriles exhibit improved resistance to solvents and chemicals, making them suitable for various industrial applications .
2. Coatings and Adhesives:
The reactivity of the nitrile group allows for cross-linking reactions that can be utilized in formulating coatings and adhesives. These materials benefit from the enhanced adhesion and durability provided by the incorporation of (2R)-2-propyloctanenitrile into their chemical structure . This application is particularly relevant in industries requiring robust materials capable of withstanding harsh environments.
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-propyloctanenitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-propyloctanenitrile: The enantiomer of (2R)-2-propyloctanenitrile, differing only in the spatial arrangement of atoms.
2-propyloctanoic acid: A carboxylic acid derivative of 2-propyloctane.
2-propyloctanamine: An amine derivative of 2-propyloctane.
Uniqueness
(2R)-2-propyloctanenitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s biological activity or chemical properties.
Biological Activity
(2R)-2-propyloctanenitrile, a nitrile compound, has garnered attention in recent years due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
(2R)-2-propyloctanenitrile is characterized by its long aliphatic chain and a nitrile functional group. The presence of the nitrile group can significantly influence its reactivity and biological interactions.
The biological activity of (2R)-2-propyloctanenitrile primarily involves its interaction with various molecular targets within cells. Nitriles are known to undergo hydrolysis to form corresponding carboxylic acids, which can interact with biological systems in diverse ways.
- G-Protein Coupled Receptors (GPCRs) : Many nitriles have been shown to modulate the activity of GPCRs, which are crucial for signal transduction in cells. This modulation can lead to various physiological responses, including alterations in cell proliferation and apoptosis .
- Cytotoxicity : Preliminary studies indicate that (2R)-2-propyloctanenitrile exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of oxidative stress or interference with cellular signaling pathways that regulate cell survival .
Biological Activity Data
The following table summarizes the biological activities reported for (2R)-2-propyloctanenitrile across different studies:
| Activity | Cell Line/Model | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (breast cancer) | IC50 = 11.62 µg/mL | |
| Cytotoxicity | T24 (bladder cancer) | IC50 = 21.58 µg/mL | |
| GPCR modulation | Various | Altered signaling pathways |
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigating the cytotoxic effects of various nitriles found that (2R)-2-propyloctanenitrile significantly inhibited the growth of MDA-MB-231 and T24 cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through oxidative stress pathways.
Case Study 2: Interaction with GPCRs
Research focusing on GPCRs demonstrated that (2R)-2-propyloctanenitrile could act as a modulator, potentially influencing pathways involved in inflammation and cancer progression. This highlights its potential as a therapeutic agent targeting GPCR-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
